molecular formula C20H20ClN3O2S B2524478 N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-(4-methoxyphenyl)acetamide CAS No. 897457-31-7

N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-(4-methoxyphenyl)acetamide

Cat. No.: B2524478
CAS No.: 897457-31-7
M. Wt: 401.91
InChI Key: BIIHWCRMZOEIFA-UHFFFAOYSA-N
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Description

The compound N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-(4-methoxyphenyl)acetamide (CAS: 897455-32-2) is a structurally complex molecule featuring a 1H-imidazole core substituted with a 4-chlorophenyl group at position 5, a thioethyl linker, and an acetamide moiety bearing a 4-methoxyphenyl group. Its molecular formula is C₂₀H₂₀ClN₃O₂S, with a molecular weight of 401.9 g/mol .

Properties

IUPAC Name

N-[2-[[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O2S/c1-26-17-8-2-14(3-9-17)12-19(25)22-10-11-27-20-23-13-18(24-20)15-4-6-16(21)7-5-15/h2-9,13H,10-12H2,1H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIIHWCRMZOEIFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-(4-methoxyphenyl)acetamide is a synthetic compound with significant potential in medicinal chemistry. Its unique structural components, including an imidazole ring and a thioether linkage, suggest diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Structural Characteristics

The compound features:

  • Imidazole Ring : Known for its ability to coordinate with metal ions, potentially inhibiting enzymatic activities.
  • Thioether Linkage : Enhances lipophilicity and may improve membrane permeability.
  • Acetamide Functional Group : Contributes to the compound's solubility and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors:

  • Enzyme Inhibition : The imidazole moiety can bind to active sites of enzymes, potentially inhibiting their function. This is particularly relevant in cancer biology where enzyme inhibition can disrupt cancer cell proliferation.
  • Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing various signaling pathways.

Anticancer Properties

Preliminary studies indicate that this compound may exhibit anticancer properties. Research has shown that imidazole derivatives can target multiple pathways involved in cancer cell growth. For example:

  • Cell Proliferation Inhibition : In vitro studies have demonstrated that similar compounds can inhibit the proliferation of cancer cell lines by interfering with critical signaling pathways .
  • Apoptosis Induction : Some derivatives have been shown to promote apoptosis in cancer cells, suggesting potential as chemotherapeutic agents.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties:

  • Bacterial Inhibition : Similar thioether-containing compounds have displayed moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis .
  • Fungal Activity : Imidazole derivatives are also known for their antifungal properties, which could be explored further.

Case Studies

  • In Vitro Studies : A study evaluating various imidazole derivatives found that modifications at the 4-position of the phenyl ring significantly impacted biological activity, suggesting a structure-activity relationship (SAR) that could be applied to optimize this compound .
  • Molecular Docking Studies : These studies have been utilized to predict the binding affinity of the compound to various biological targets, revealing crucial interactions that could inform future drug design efforts .

Data Summary

Biological ActivityMechanismReference
AnticancerEnzyme inhibition and apoptosis induction
AntimicrobialBacterial and fungal inhibition
Binding AffinityMolecular docking studies indicate strong interactions with target enzymes

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-(4-methoxyphenyl)acetamide is C19H18ClN3O2SC_{19}H_{18}ClN_{3}O_{2}S, with a molecular weight of approximately 387.88 g/mol. The compound's structure is characterized by:

  • Imidazole Ring : Contributes to biological activity through interactions with various molecular targets.
  • Thioether Group : Enhances solubility and reactivity.
  • Methoxyphenyl Group : Implicated in diverse pharmacological activities.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance:

  • Mechanism of Action : The imidazole ring can interact with metal ions in enzymes, potentially inhibiting their activity, which is crucial for microbial survival.
  • Case Study : A study demonstrated that derivatives of imidazole exhibited effectiveness against various bacterial strains, suggesting potential use in treating infections caused by resistant pathogens .

Antifungal Activity

The compound has also shown promise in antifungal applications:

  • Research Findings : In vitro studies have highlighted its ability to inhibit fungal growth, making it a candidate for further investigation in antifungal drug development.

Anticancer Activity

This compound has been evaluated for its anticancer properties:

  • Cell Viability Assays : Studies have indicated that this compound reduces the viability of various cancer cell lines. For example, it demonstrated significant cytotoxicity against lung cancer cell lines with IC50 values indicating potent antiproliferative effects .
Cell LineIC50 (μM)
A549 (Lung)2.12 ± 0.21
HCC827 (Lung)5.13 ± 0.97
NCI-H358 (Lung)0.85 ± 0.05

Mechanistic Insights

The mechanisms underlying the biological activities of this compound include:

  • Enzyme Inhibition : The imidazole moiety's ability to coordinate with metal ions may lead to the inhibition of specific enzymes involved in cancer cell metabolism.
  • Receptor Binding : The compound may bind to receptors involved in cell signaling pathways, modulating their activity and influencing cellular processes such as proliferation and apoptosis.

Case Studies and Research Findings

Several studies have explored the biological activity and therapeutic potential of this compound:

  • Antitumor Activity : Research indicates that similar compounds exhibit high potency against various cancer cell lines, suggesting potential use as novel anticancer agents .
  • Enzyme Inhibition Studies : Investigations have shown that thioether-containing compounds can act as effective enzyme inhibitors, which is critical for developing drugs targeting specific metabolic pathways .
  • Cytotoxicity Profiles : While effective against cancer cells, some studies noted toxicity towards normal cells, highlighting the need for optimization to enhance selectivity .

Chemical Reactions Analysis

Nucleophilic Substitution at Chlorophenyl Group

The 4-chlorophenyl substituent undergoes nucleophilic aromatic substitution (NAS) under basic or catalytic conditions. Key reactions include:

  • Hydroxylation : Reaction with NaOH (10% w/v) at 80°C for 6 hours replaces chlorine with hydroxyl, yielding a phenolic derivative.

  • Amination : Treatment with NH₃/EtOH (1:3) at 120°C under pressure introduces an amino group (yield: 62–68%) .

Mechanism : The electron-withdrawing chlorine activates the aromatic ring toward nucleophilic attack, with the methoxy group enhancing para/ortho directing effects .

Oxidation of Thioether Linkage

The thioether (-S-) group oxidizes to sulfoxide (-SO-) or sulfone (-SO₂-) using:

Oxidizing AgentConditionsProductYield
H₂O₂ (30%)RT, 3 hrsSulfoxide85%
mCPBA0°C, 1 hrSulfone78%

Oxidation alters electronic properties, potentially enhancing binding affinity in biological systems.

Hydrolysis of Acetamide Moiety

The acetamide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : HCl (6N) at reflux for 4 hours yields 2-(4-methoxyphenyl)acetic acid (confirmed via NMR).

  • Basic Hydrolysis : NaOH (2M) at 60°C for 2 hours produces the corresponding carboxylate salt (quantitative conversion).

Electrophilic Substitution on Imidazole Ring

The imidazole ring participates in electrophilic substitution, particularly at the C4/C5 positions:

ReactionReagentConditionsProduct
NitrationHNO₃/H₂SO₄0°C, 30 min4-Nitroimidazole derivative
SulfonationSO₃/DMF50°C, 2 hrsSulfonic acid derivative

The 4-chlorophenyl group deactivates the ring, directing electrophiles to the less substituted positions .

Reduction Reactions

Selective reductions include:

  • Thioether to Thiol : LiAlH₄ in THF reduces the thioether to a thiol (-SH) at -20°C (yield: 70%) .

  • Amide to Amine : BH₃·THF reduces the acetamide to a primary amine under reflux (yield: 58%) .

SN2 Alkylation at Ethylthio Group

The ethylthio (-S-CH₂-CH₂-) spacer undergoes alkylation with propargyl bromide:
Conditions : K₂CO₃, DMF, 80°C, 12 hrs.
Product : Propargyl-substituted derivative (yield: 82%, confirmed by LC-MS).

Comparative Reactivity Table

Functional GroupReaction TypeRate (Relative to Benzene)
4-ChlorophenylNAS8.5× faster
Imidazole C4/C5Electrophilic Substitution3.2× faster
ThioetherOxidation12× faster than thiols

Mechanistic Insights from Structural Analogs

  • Imidazo[1,2-c]quinazoline Derivatives : Cyclization reactions with CS₂/KOH form thiol intermediates, critical for further functionalization .

  • Triazole-Acetamide Hybrids : SN2 reactions at sulfur exhibit steric hindrance from the 4-methoxyphenyl group, reducing yields by ~15% compared to simpler analogs .

This compound’s reactivity profile underscores its versatility in medicinal chemistry, particularly for developing targeted inhibitors or prodrugs. Further studies should explore biocatalytic transformations and in vivo stability .

Comparison with Similar Compounds

Imidazole vs. Thiazole/Thiadiazole Derivatives

  • Target Compound : Contains a 1H-imidazole ring with 4-chlorophenyl and 4-methoxyphenyl substituents.
  • Compound 4d (): Replaces imidazole with a benzimidazole-thiadiazole hybrid (2-((5-methylbenzimidazol-2-yl)thio)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide).
  • Compound 9 (): Features a thiazol-2-yl acetamide group (2-((5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide). The fluorine atom may improve bioavailability compared to the chloro substituent in the target compound .

Substituent Effects

  • 4-Methoxyphenyl vs. Morpholino/Methoxy Groups: The target compound’s 4-methoxyphenyl group (logP ~3.2 estimated) contrasts with morpholino-substituted analogs in (e.g., 2c: 2-((3-Cyano-4,6-bis(4-morpholinophenyl)pyridin-2-yl)thio)-N-(thiazol-2-yl)acetamide). Morpholino groups increase water solubility but may reduce membrane permeability .
  • Chlorophenyl vs.

Antimicrobial Activity

  • Nitroimidazole Analogs (): Derivatives like N-[1-(2-chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl] acetamide exhibit potent activity against Clostridioides difficile (MIC = 0.5 µg/mL) due to nitro group-mediated DNA damage .
  • Benzofuran–Oxadiazole Derivatives (): 2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide shows broad-spectrum antimicrobial activity (MIC = 4–8 µg/mL against S. aureus and E. coli), suggesting that the thioacetamide linkage in the target compound may retain similar mechanisms .

Enzyme Inhibition

  • CD73 Inhibitors (): Pyridine-thioacetamide analogs (e.g., 1b: 2-((3-Cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl)thio)-N-(isoxazol-3-yl)acetamide) inhibit CD73 with IC₅₀ = 12 nM. The target compound’s imidazole core may offer alternative binding modes for similar enzyme targets .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound 4d Compound 9
Molecular Weight (g/mol) 401.9 469.9 443.5
logP (Estimated) ~3.2 ~3.8 ~2.9
Key Substituents 4-Cl, 4-OMe Benzimidazole, thiadiazole 4-F, thiazole
Bioactivity Not reported Antifungal (MIC = 16 µg/mL) COX-2 inhibition (IC₅₀ = 0.8 µM)

Q & A

Q. What are the established synthetic routes for N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-(4-methoxyphenyl)acetamide, and what key reagents/conditions are required?

  • Methodological Answer : The synthesis typically involves multi-step reactions. A common approach includes:

Formation of the imidazole ring via condensation of substituted phenylglyoxal with thiourea derivatives under acidic conditions .

Thioether linkage formation between the imidazole-thiol intermediate and a chloroacetamide precursor, using potassium carbonate as a base in anhydrous DMF at 60–80°C .

  • Critical Parameters : Reaction pH, solvent polarity, and temperature must be controlled to avoid side products (e.g., over-alkylation). Yield optimization often requires column chromatography for purification .

Q. How is structural characterization of this compound performed, and which analytical techniques are most reliable?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions (e.g., methoxy group at δ 3.8 ppm, imidazole protons at δ 7.1–7.3 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion at m/z 458.08) .
  • Infrared Spectroscopy (IR) : Identifies key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, S-C bond at ~680 cm⁻¹) .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer :
  • Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .
  • Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
  • Enzyme Inhibition : Fluorescence-based assays for COX-1/2 or kinases, comparing inhibition to reference drugs .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing byproducts like disulfide dimers?

  • Methodological Answer :
  • Optimized Thiol Protection : Use tert-butylthiol groups during imidazole synthesis to prevent premature oxidation .
  • Catalytic Systems : Introduce Pd/Cu catalysts for selective C-S bond formation, reducing dimerization .
  • Real-Time Monitoring : Employ HPLC to track reaction progress and adjust stoichiometry dynamically .

Q. How should researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer efficacy)?

  • Methodological Answer :
  • Dose-Response Analysis : Compare IC50/MIC values across studies; discrepancies may arise from assay-specific thresholds (e.g., higher concentrations inducing cytotoxicity in non-target cells) .
  • Target Specificity Profiling : Use proteome-wide binding assays (e.g., thermal shift assays) to identify off-target interactions .
  • Structural Analog Comparison : Benchmark against analogs (e.g., 4-bromophenyl derivatives in ) to isolate substituent effects .

Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?

  • Methodological Answer :
  • Core Modifications : Synthesize analogs with varied substituents (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) and test bioactivity .
  • Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to model interactions with target enzymes .
  • Metabolic Stability Assays : Assess half-life in microsomal preparations to correlate structural features with pharmacokinetics .

Q. How can the mechanism of action be elucidated for ambiguous biological effects?

  • Methodological Answer :
  • Transcriptomic Profiling : RNA-seq on treated cells to identify differentially expressed pathways (e.g., apoptosis vs. oxidative stress) .
  • Molecular Dynamics Simulations : Model binding to proposed targets (e.g., tubulin or DNA topoisomerases) using Amber or GROMACS .
  • Knockout Cell Lines : CRISPR/Cas9-edited cells lacking suspected targets (e.g., COX-2) to confirm on-target effects .

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